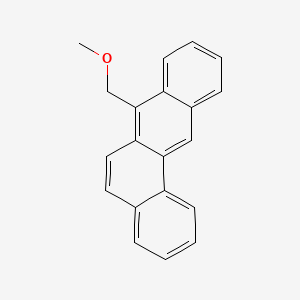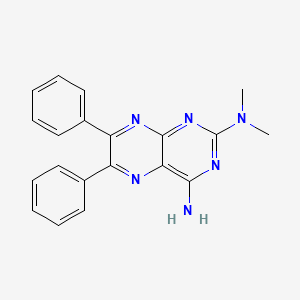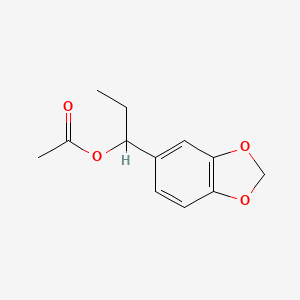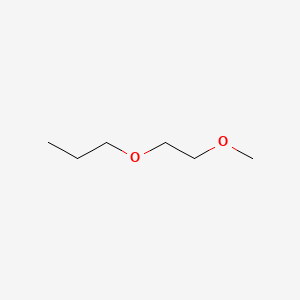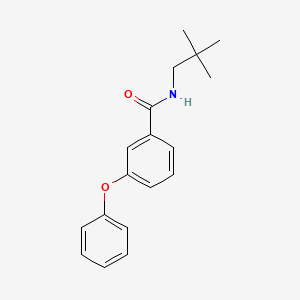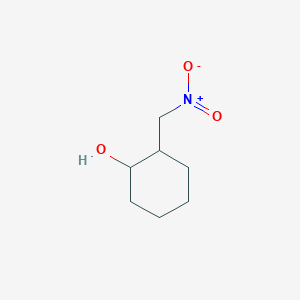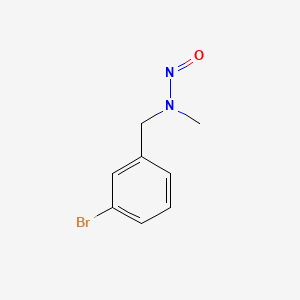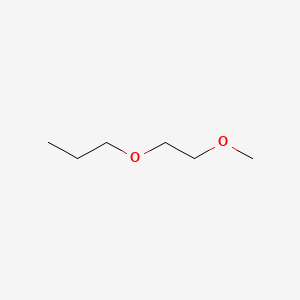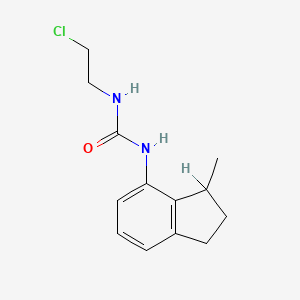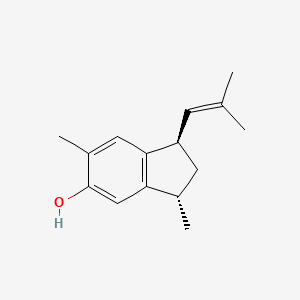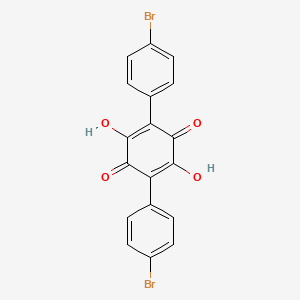
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a quinone core substituted with bromophenyl and hydroxy groups, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by oxidation and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl compounds, depending on the specific reagents and conditions used.
科学研究应用
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism by which 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone exerts its effects involves interactions with various molecular targets and pathways. The compound’s quinone core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromophenyl groups may enhance its binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2,5-Bis(4-bromophenyl)-p-xylene: Shares the bromophenyl groups but differs in the core structure, leading to different chemical and biological properties.
2,5-Bis(4-cyanophenyl)-furan: Another compound with similar substituents but a different core, used in different applications.
Uniqueness
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is unique due to its combination of bromophenyl and hydroxy groups on a quinone core, providing a distinct set of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
28293-17-6 |
|---|---|
分子式 |
C18H10Br2O4 |
分子量 |
450.1 g/mol |
IUPAC 名称 |
2,5-bis(4-bromophenyl)-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Br2O4/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,21,24H |
InChI 键 |
BCQTUZLLEOJZLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



